molecular formula C8H5Cl3O2 B1595480 Chloromethyl 2,4-dichlorobenzoate CAS No. 70190-72-6

Chloromethyl 2,4-dichlorobenzoate

Cat. No. B1595480
CAS RN: 70190-72-6
M. Wt: 239.5 g/mol
InChI Key: DOIDCVLQRFSVNF-UHFFFAOYSA-N
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Description

Chloromethyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It has a molecular weight of 239.48 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for Chloromethyl 2,4-dichlorobenzoate is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Chloromethyl 2,4-dichlorobenzoate is a liquid at room temperature . It has a molecular weight of 239.48 . The compound’s InChI code is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 .

Scientific Research Applications

Environmental Impact and Degradation Mechanisms

  • Global Trends and Studies on 2,4-D Herbicide Toxicity
    A scientometric review highlighted the widespread use of 2,4-Dichlorophenoxyacetic acid (2,4-D), a chemical relative to Chloromethyl 2,4-dichlorobenzoate, in agriculture and its potential environmental impact. The study emphasizes the need for further research on the degradation of such compounds and their toxicity, particularly concerning water contamination and gene expression related to herbicide resistance (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Microbial Transformation Rates in Aquatic Environments
    Research involving 2,4-Dichlorophenoxyacetic acid methyl ester (2,4-DME) as a benchmark chemical demonstrated the potential for microbial degradation of chlorinated compounds in various aquatic environments. This study provides insights into how microbial communities may contribute to the degradation of chlorinated compounds, including Chloromethyl 2,4-dichlorobenzoate (Newton, Gattie, & Lewis, 1990).

  • Degradation of Chlorobenzoates in Soil
    The microbial degradation of chlorobenzoates, including compounds structurally similar to Chloromethyl 2,4-dichlorobenzoate, was studied in soil slurry, showing that specialized bacterial cultures can significantly enhance the degradation process. This study points towards potential bioremediation strategies for the cleanup of contaminated soils (Brunsbach & Reineke, 1993).

Advanced Oxidation Processes

  • Catalytic Combustion of Chlorinated Compounds
    The use of SO42−/Fe2O3 catalysts in the catalytic combustion of chlorinated volatile organic compounds (CVOCs) represents a potential method for the degradation of hazardous compounds like Chloromethyl 2,4-dichlorobenzoate. This research highlights the effectiveness of such catalysts in breaking down various CVOCs, including chlorobenzenes and dichloromethane, under different conditions (Zhang et al., 2018).

  • Photocatalytic Degradation Using Nanocrystalline Catalysts
    The photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid, a compound related to Chloromethyl 2,4-dichlorobenzoate, using cryptomelane composite catalysts demonstrates the potential of photocatalysis in treating water contaminated with chlorinated herbicides. This method could potentially apply to the degradation of Chloromethyl 2,4-dichlorobenzoate and similar compounds in wastewater (Lemus et al., 2008).

Safety And Hazards

Chloromethyl 2,4-dichlorobenzoate is classified under GHS07 and carries a warning signal word . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

chloromethyl 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIDCVLQRFSVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220463
Record name Benzoic acid, 2,4-dichloro-, chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl 2,4-dichlorobenzoate

CAS RN

70190-72-6
Record name Benzoic acid, 2,4-dichloro-, chloromethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethyl-2,4-dichlorobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,4-dichloro-, chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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